2-Chloro-6-isopropyl-3-methylpyrimidin-4(3H)-one is a chemical compound belonging to the pyrimidinone class. This compound features a chloro group at the 2-position, an isopropyl group at the 6-position, and a methyl group at the 3-position of the pyrimidinone ring. The structural characteristics impart unique chemical and biological properties, making it a subject of interest in various scientific fields.
The compound is classified under heterocyclic compounds, specifically those containing nitrogen atoms within a six-membered ring. Its molecular formula is , and it has a molecular weight of approximately 256.69 g/mol. The International Union of Pure and Applied Chemistry name for this compound is 2-chloro-6-isopropyl-3-methylpyrimidin-4-one, reflecting its systematic nomenclature.
The synthesis of 2-chloro-6-isopropyl-3-methylpyrimidin-4(3H)-one typically involves several key steps:
The synthetic route can yield various derivatives through oxidation, reduction, and substitution reactions, allowing for modifications that enhance biological activity or alter physical properties.
The molecular structure of 2-chloro-6-isopropyl-3-methylpyrimidin-4(3H)-one can be represented using various notations:
InChI=1S/C11H14ClN2O/c1-8(2)7-5(12)3-4-10(16)15(7)11(13)9(8)14/h3-4H,1-2H3MNYVGVAGKPMPOJ-UHFFFAOYSA-NCN1C(=O)C=C(N=C1Cl)C(C)CThe structural representation indicates the presence of functional groups that contribute to its reactivity and interaction with biological targets.
The compound can participate in various chemical reactions:
These reactions are critical for modifying the compound's properties for specific applications in research and industry.
The mechanism of action for 2-chloro-6-isopropyl-3-methylpyrimidin-4(3H)-one involves its interaction with biological targets, which may include:
Understanding these interactions is essential for exploring its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.69 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
These properties influence its behavior in chemical reactions and biological systems.
2-Chloro-6-isopropyl-3-methylpyrimidin-4(3H)-one has several notable applications:
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: 62332-76-7